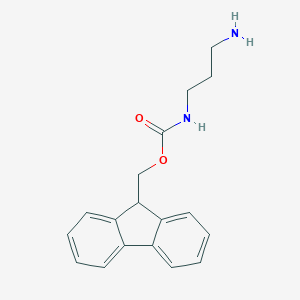

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Description

BenchChem offers high-quality 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,19H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAMQBKQEYONOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383197 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166410-34-0 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

An In-Depth Technical Guide to 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate: Synthesis, Mechanisms, and Applications

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

Welcome to this comprehensive technical guide on 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate. This document is intended for researchers, scientists, and drug development professionals who utilize advanced chemical linkers and protecting group strategies. As a heterobifunctional linker, this molecule offers a unique combination of a base-labile Fmoc-protected amine and a terminal primary amine, separated by a flexible propyl spacer. This architecture makes it an invaluable tool in solid-phase peptide synthesis (SPPS), surface functionalization of materials, and the construction of complex bioconjugates such as antibody-drug conjugates (ADCs).

This guide moves beyond a simple recitation of facts. It is structured to provide a deep, mechanistic understanding and practical, field-proven protocols. We will explore not just how to use this molecule, but why specific methodologies are chosen, the chemical principles that ensure success, and the self-validating systems that underpin trustworthy and reproducible results.

Core Concepts and Chemical Properties

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is a bifunctional linker molecule. Its utility is derived from the orthogonal nature of its two terminal groups: a primary amine that serves as a nucleophilic handle for conjugation, and another primary amine temporarily masked by the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

The Fmoc group is the cornerstone of its application. It is stable to acidic conditions but can be selectively and cleanly removed under mild basic conditions, a property that is central to its use in iterative chemical synthesis.[1][2] This allows for the sequential construction of molecular architectures without disturbing other acid-labile components.[1]

Chemical Structure & Properties

| Property | Value | Source(s) |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate | N/A |

| Synonyms | mono-Fmoc 1,3-diaminopropane, Fmoc-NH(CH₂)₃NH₂ | |

| CAS Number | 166410-34-0 | [2] |

| Molecular Formula | C₁₈H₂₀N₂O₂ | [2] |

| Molecular Weight | 296.36 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Storage | 2-8°C, away from light, dry | [2] |

| Solubility | Soluble in DMF, DMSO, Chloroform, Methylene Chloride | [4] |

Note: The compound is often supplied and used as its hydrochloride salt (CAS: 210767-37-6), which has a molecular weight of 332.82 g/mol and may have different solubility properties.[5]

Synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

The synthesis of this linker requires the selective mono-protection of a symmetric diamine, 1,3-diaminopropane. Direct reaction often leads to a mixture of mono-protected, di-protected, and unreacted starting material. A common and effective strategy to achieve high yields of the mono-protected product involves using a large excess of the diamine or employing a two-step Boc/Fmoc protection-swap strategy.

The following protocol is adapted from established methods for the mono-protection of similar diamines, such as ethylenediamine.[4] The principle relies on first creating a mono-Boc-protected intermediate, which is more easily purified, followed by deprotection and immediate reprotection with the Fmoc group.

Protocol 1: Two-Step Synthesis via Mono-Boc Intermediate

This protocol provides a scalable and high-yield route to the target compound.

Step 1: Synthesis of tert-butyl (3-aminopropyl)carbamate

-

Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1,3-diaminopropane (approx. 20 equivalents) in tetrahydrofuran (THF).

-

Reagent Preparation: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in THF.

-

Reaction: Slowly add the Boc₂O solution to the vigorously stirred solution of 1,3-diaminopropane over 1-2 hours at room temperature.

-

Work-up: After stirring overnight, quench the reaction with water. Saturate the aqueous phase with potassium carbonate (K₂CO₃) to reduce the solubility of the product.

-

Extraction: Separate the organic phase. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mono-Boc protected diamine. The product can be further purified by flash chromatography if necessary.

Step 2: Boc-Deprotection and Fmoc-Protection

-

Boc Deprotection: Dissolve the purified tert-butyl (3-aminopropyl)carbamate (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask and cool in an ice bath. Add trifluoroacetic acid (TFA) (approx. 10 equivalents) and stir for 20-30 minutes.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, dissolve the resulting oil in toluene and concentrate again (azeotropic removal).

-

Fmoc Protection: Dissolve the resulting TFA salt as an oil in DCM and cool in an ice bath under a nitrogen atmosphere. Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0 equivalent) as a solid.

-

Base Addition: Slowly add triethylamine (TEA) (approx. 3.0 equivalents) dropwise via an addition funnel.

-

Reaction & Purification: Allow the reaction to stir and warm to room temperature over several hours. Monitor by TLC. Upon completion, the reaction mixture can be washed with dilute acid and brine, dried over Na₂SO₄, and concentrated. The final product, 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate, is purified by flash column chromatography.[4]

The Chemistry of Fmoc Deprotection: Mechanism and Protocol

The utility of the target molecule is fundamentally linked to the selective cleavage of the Fmoc group. This reaction proceeds via a base-catalyzed β-elimination mechanism.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

Mechanism of Deprotection

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system. This proton is acidic due to the electron-withdrawing nature of the aromatic rings.[7]

-

β-Elimination: This abstraction forms a stabilized carbanion. The unstable intermediate rapidly undergoes an E1cB elimination, cleaving the C-O bond. This releases the free N-terminal amine of the substrate, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[6][7]

-

DBF Adduct Formation: The liberated DBF is a potent electrophile. It is immediately trapped by the excess amine base (e.g., piperidine) to form a stable and UV-active adduct. This scavenging step is critical to prevent DBF from reacting with the newly deprotected amine, which would cause chain termination.[6]

Protocol 2: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the standard procedure for removing the Fmoc group from a peptide chain anchored to a solid support resin.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Wash Solvent: DMF

-

Solid-phase synthesis reaction vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

First Deprotection: Add the 20% piperidine/DMF solution to the resin (typically 10 mL per gram of resin). Agitate the slurry by bubbling with nitrogen or using a mechanical shaker for 1-3 minutes at room temperature.[8] Drain the solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes.

-

Draining: Drain the deprotection solution from the reaction vessel.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.[9]

Self-Validation and Monitoring: The progress of the deprotection and the subsequent coupling can be monitored using qualitative and quantitative tests.

-

Kaiser Test (Ninhydrin Test): This colorimetric assay detects free primary amines. A positive result (blue beads) after the deprotection/wash steps confirms the successful removal of the Fmoc group. A negative result (yellow/clear beads) after the subsequent coupling step indicates a complete coupling reaction.[10]

-

UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm. By collecting the deprotection solution and measuring its absorbance, the quantity of Fmoc groups cleaved can be calculated using the Beer-Lambert law. This is a standard method for determining the initial loading of the first amino acid onto the resin.[8]

Applications in Research and Drug Development

The unique structure of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate makes it a versatile tool for several advanced applications.

4.1 Linker in Solid-Phase Peptide Synthesis (SPPS)

While not an amino acid itself, this molecule can be incorporated into a peptide sequence on-resin to introduce a flexible spacer with a reactive primary amine on its side chain. This is particularly useful for creating branched peptides or for attaching labels, such as fluorescent dyes or biotin, at a specific internal position of a peptide.

4.2 Surface Functionalization of Nanoparticles and Materials

The terminal primary amine of the linker can be used to attach it to surfaces that have been activated with carboxyl groups, while the Fmoc-protected amine provides a latent functional group for further modification. This is a powerful strategy for the controlled, stepwise functionalization of nanoparticles, quantum dots, and biosensor surfaces.[11]

Protocol 3: Functionalization of Carboxylated Nanoparticles This protocol outlines the general steps to attach the linker to nanoparticles that present carboxylic acid groups on their surface.

Materials:

-

Carboxylated Nanoparticles (e.g., silica, gold, or polymer-based)

-

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

-

Activation Buffer: MES buffer (pH 6.0)

-

Coupling Buffer: PBS or HEPES buffer (pH 7.4)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-Hydroxysulfosuccinimide)

-

Deprotection Solution: 20% piperidine in DMF

Procedure:

-

Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer.

-

Carboxyl Activation: Add EDC and Sulfo-NHS to the nanoparticle suspension to activate the surface carboxyl groups, forming a semi-stable sulfo-NHS ester. Incubate for 15-30 minutes at room temperature.

-

Quenching & Washing: Quench the excess EDC and wash the activated nanoparticles by centrifugation and resuspension in Coupling Buffer.

-

Linker Conjugation: Add a solution of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate to the activated nanoparticles. Allow the reaction to proceed for 2-4 hours at room temperature.

-

Washing: Wash the nanoparticles to remove unreacted linker and byproducts. The nanoparticles are now functionalized with the Fmoc-protected linker.

-

Fmoc Deprotection (Optional): To expose the terminal amine for further conjugation, resuspend the functionalized nanoparticles in the Deprotection Solution and incubate for 30 minutes.

-

Final Wash: Wash the deprotected nanoparticles extensively with DMF and then with the desired final buffer to yield nanoparticles with a surface of primary amines.

4.3 Component in Antibody-Drug Conjugate (ADC) Linkers

In the rapidly evolving field of targeted drug delivery, ADCs represent a powerful therapeutic modality.[12] The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the conjugate.[13]

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate can serve as a building block in the synthesis of more complex cleavable or non-cleavable linkers. After conjugation of its primary amine to a component of the linker-payload construct, the Fmoc group can be removed to reveal a new reactive site for attachment to the antibody. Its defined length and flexibility can be advantageous in ensuring the payload can be efficiently released or can reach its intracellular target upon internalization of the ADC.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate and its reagents.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

-

Handling Solids: When weighing or handling the powdered form, do so in a chemical fume hood or a ventilated enclosure to avoid inhalation of fine particles.

-

Handling Solvents and Reagents: All manipulations involving organic solvents (DMF, DCM), bases (piperidine, TEA), and acids (TFA) must be performed in a certified chemical fume hood. These reagents can be toxic, corrosive, or flammable.

-

Waste Disposal: Dispose of all chemical waste, including solvents and used resins, in appropriately labeled hazardous waste containers according to your institution's guidelines. Do not dispose of chemical waste down the drain.

Conclusion

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is more than just a chemical reagent; it is an enabling tool for advanced molecular construction. Its value lies in the strategic combination of a reactive primary amine and a selectively removable Fmoc-protected amine. This guide has provided the foundational knowledge, from synthesis to application, necessary for its effective and reliable use. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently leverage this versatile linker to advance their work in peptide chemistry, materials science, and the development of next-generation targeted therapeutics.

References

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Making smart drugs smarter: The importance of linker chemistry in targeted drug delivery. (2020). Medicinal Research Reviews. Retrieved January 15, 2026, from [Link]

-

Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2021). Medicinal Research Reviews. Retrieved January 15, 2026, from [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). European Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride. (n.d.). MedChemExpress. Retrieved January 15, 2026, from [Link]

-

Green Chemistry - In situ Fmoc removal. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Synthesis of Fmoc-2,3-diaminopropanols 4–10. Experimental conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Scheme 1. Synthesis of ligand 1. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Selective Monoformylation Of 1,3-Diaminopropane Derivatives. (1999). Synthetic Communications. Retrieved January 15, 2026, from [Link]

- FUNCTIONALIZED SILICA FOR THE SYNTHESIS OF METAL NANOPARTICLES. (n.d.). Google Patents.

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules. Retrieved January 15, 2026, from [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules. Retrieved January 15, 2026, from [Link]

-

Direct Method for Surface Silyl Functionalization of Mesoporous Silica. (2002). Chemistry of Materials. Retrieved January 15, 2026, from [Link]

-

Preparation, purification, and characterization of aminopropyl-functionalized silica sol. (2012). Journal of Colloid and Interface Science. Retrieved January 15, 2026, from [Link]

-

Preparation of Functionalized Silica Nanoparticles for Multimodal Imaging. (2018). ORBi UMONS. Retrieved January 15, 2026, from [Link]

-

Electronic Supplementary Information for. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). UCI Department of Chemistry. Retrieved January 15, 2026, from [Link]

-

Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science. Retrieved January 15, 2026, from [Link]

-

A Review on Biosensors and Recent Development of Nanostructured Materials-Enabled Biosensors. (2021). ACS Omega. Retrieved January 15, 2026, from [Link]

-

(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]

-

Review on: Targeted Drug Delivery. (2020). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 15, 2026, from [Link]

-

Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

(9H-fluoren-9-yl)methyl 2-oxoethylcarbamate CAS 156939-62-7. (n.d.). Apnoke Scientific Ltd. Retrieved January 15, 2026, from [Link]

-

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate [myskinrecipes.com]

- 3. apnoke.com [apnoke.com]

- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9H-Fluoren-9-ylmethyl 3-aminopropylcarbamate hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempep.com [chempep.com]

- 11. A Review on Biosensors and Recent Development of Nanostructured Materials-Enabled Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Making smart drugs smarter: The importance of linker chemistry in targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

<An In-depth Technical Guide to the Synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate, often referred to as Fmoc-N-(3-aminopropyl)carbamate, is a crucial building block in the fields of peptide synthesis and medicinal chemistry. Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is renowned for its base-lability, allowing for the selective protection and deprotection of primary amines.[1] This characteristic makes it an invaluable tool in solid-phase peptide synthesis (SPPS), where precise, stepwise assembly of amino acid chains is paramount.[1][2] Beyond peptide chemistry, this compound serves as a versatile linker and spacer in the development of complex molecules, including antibody-drug conjugates (ADCs) and various bioconjugates.[3] This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying chemical principles, a detailed experimental protocol, and key analytical data.

Chemical Properties and Structure

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₀N₂O₂ | [1] |

| Molecular Weight | 296.36 g/mol | [1] |

| CAS Number | 149298-33-3 (for the hydrochloride salt) | |

| Appearance | White or off-white powder | [4] |

| Storage | 2-8°C, away from light, dry | [1] |

The core of the molecule's utility lies in the Fmoc group. This protecting group is stable under acidic conditions but is readily cleaved by bases, most commonly a solution of piperidine in dimethylformamide (DMF).[1][5][6] This orthogonal deprotection strategy is a cornerstone of modern peptide synthesis, allowing for the selective removal of the Fmoc group without affecting acid-labile side-chain protecting groups.

Synthesis Pathway: A Mechanistic Approach

The is typically achieved through the reaction of 1,3-diaminopropane with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar activated Fmoc derivative. The key to a successful synthesis is the selective mono-acylation of the diamine, as the formation of the bis-acylated product is a significant side reaction.

Reaction Scheme

Caption: General reaction scheme for the .

To favor the desired mono-acylation, a significant excess of 1,3-diaminopropane is typically employed. This stoichiometric imbalance ensures that the concentration of the diamine is much higher than that of the Fmoc-Cl, statistically favoring the reaction of Fmoc-Cl with a previously unreacted diamine molecule over the product amine.

Detailed Experimental Protocol

This protocol outlines a general procedure for the . Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Materials and Reagents

-

1,3-Diaminopropane

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a large excess (e.g., 10 equivalents) of 1,3-diaminopropane in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Addition of Fmoc-Cl: Dissolve 1 equivalent of Fmoc-Cl in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred solution of 1,3-diaminopropane over a period of 30-60 minutes. Maintaining a low temperature is crucial to control the reaction rate and minimize side product formation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the Fmoc-Cl spot indicates the completion of the reaction.

-

Workup:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, typically starting with a low polarity solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is effective in separating the desired mono-acylated product from the bis-acylated byproduct and any unreacted starting material.

-

Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Analytical Data Summary

| Analysis | Expected Results |

| ¹H NMR | Characteristic peaks for the fluorenyl group (aromatic protons), the methylene protons adjacent to the carbamate and the fluorenyl group, and the aliphatic protons of the propyl chain. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the carbamate, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the propyl chain. |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 297.15. |

| Purity (HPLC) | Typically >95% after purification. |

Applications in Research and Development

The primary application of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is as a linker in solid-phase peptide synthesis.[1][2] The terminal primary amine allows for its attachment to a resin, often through an appropriate linker, while the Fmoc-protected amine is available for subsequent deprotection and coupling with the first amino acid of the peptide sequence.

Furthermore, its use as a hydrophilic spacer can improve the solubility and pharmacokinetic properties of peptide-based drugs.[3] The propyl chain provides a flexible linkage, which can be advantageous in the design of bioconjugates where maintaining the biological activity of the conjugated molecule is critical.

Safety and Handling

-

1,3-Diaminopropane: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl): A lachrymator and corrosive. Handle with care in a fume hood.

-

Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated area and avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The is a fundamental procedure for chemists working in peptide synthesis and drug development. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate purification techniques are essential for obtaining a high-purity product. The versatility of this building block ensures its continued importance in the creation of novel and complex bioactive molecules.

References

-

ResearchGate. Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. Available from: [Link].

-

MySkinRecipes. (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate. Available from: [Link].

-

Peptideweb.com. Loading protocols. Available from: [Link].

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link].

-

National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link].

-

ChemSynthesis. 9H-fluoren-9-ylmethyl 2-fluoro-2-oxoethylcarbamate. Available from: [Link].

-

Apnoke Scientific Ltd. 9H-fluoren-9-yl)methyl 2-oxoethylcarbamate CAS 156939-62-7. Available from: [Link].

-

ResearchGate. Removal of the Fmoc group by secondary amines for the formation of a free -NH2 in SPSS. Available from: [Link].

-

Bontide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available from: [Link].

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link].

-

MDPI. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Available from: [Link].

-

PubChem. (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate. Available from: [Link].

-

Watson International. 9H-fluoren-9-yl)methyl 2-oxoethylcarbamate CAS 156939-62-7. Available from: [Link].

Sources

An In-Depth Technical Guide to (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate (Fmoc-3-aminopropylcarbamate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis, drug discovery, and materials science, the use of protecting groups is a cornerstone of strategic molecular design. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group stands out for its versatility and mild cleavage conditions. This guide provides a comprehensive technical overview of a specific Fmoc-protected building block, (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate, a molecule of significant interest for introducing a flexible, hydrophilic, three-carbon spacer with a terminal hydroxyl group. This compound serves as a valuable linker in various bioconjugation and solid-phase synthesis applications.

The Fmoc protecting group is renowned for its stability in acidic conditions and its lability towards bases, typically piperidine. This orthogonality allows for the selective deprotection of the amine without compromising other acid-sensitive protecting groups, a critical feature in solid-phase peptide synthesis (SPPS). The introduction of a 3-hydroxypropyl carbamate moiety via this building block can be instrumental in modifying the pharmacokinetic properties of peptides and other biomolecules, enhancing solubility, and providing a site for further functionalization.

This technical guide will delve into the core physicochemical properties, synthesis, and analytical characterization of (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate, offering field-proven insights and detailed protocols to aid researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate is essential for its proper handling, storage, and application in synthetic workflows.

| Property | Value |

| IUPAC Name | (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate |

| Synonyms | Fmoc-3-aminopropylcarbamate, 3-(Fmoc-amino)-1-propanol, Fmoc-beta-Ala-ol |

| CAS Number | 157887-82-6[1] |

| Molecular Formula | C₁₈H₁₉NO₃[1] |

| Molecular Weight | 297.35 g/mol [1] |

| Appearance | White solid[2] |

| Melting Point | 124-126 °C |

| Solubility | Soluble in organic solvents such as dichloromethane, dimethylformamide, and ethyl acetate. |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCO |

Synthesis and Mechanistic Insights

The synthesis of (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate is typically achieved through the reaction of 3-amino-1-propanol with a suitable Fmoc-donating reagent. The most common and efficient method involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.

Reaction Mechanism: The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-amino-1-propanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-Cl. The subsequent loss of the chloride leaving group, facilitated by a base such as sodium carbonate or a tertiary amine, results in the formation of the stable carbamate linkage. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Synthesis of (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate.

Experimental Protocol: Synthesis of (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate

This protocol is based on a general procedure for the Fmoc protection of amines.[3]

Materials:

-

3-Amino-1-propanol

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of Amine: In a round-bottom flask, dissolve 1 equivalent of 3-amino-1-propanol in a 1:1 mixture of dioxane and water.

-

Addition of Base: Add 2.5 equivalents of sodium carbonate to the solution and stir until it is well suspended.

-

Addition of Fmoc-Cl: Slowly add a solution of 1 equivalent of Fmoc-Cl in dioxane to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate as a white solid.

-

Analytical Characterization

Rigorous analytical characterization is paramount to ensure the purity and structural integrity of (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate before its use in subsequent applications. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a sensitive and accurate method for determining the purity of Fmoc-protected compounds. A reversed-phase C18 column is typically used for the separation.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 265 nm (for the fluorenyl group)

-

Gradient: A linear gradient from 30% B to 100% B over 20 minutes is a good starting point. This can be optimized to achieve better separation of any impurities.

-

-

Data Analysis: The purity of the sample is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.

Caption: Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound. The characteristic signals of the Fmoc group and the 3-hydroxypropyl moiety provide definitive structural evidence.

Expected NMR Signals:

-

¹H NMR:

-

Aromatic protons of the fluorenyl group will appear in the range of 7.2-7.8 ppm.

-

The methylene protons of the propyl chain will show distinct signals, with the protons adjacent to the hydroxyl and carbamate groups being deshielded.

-

The methine and methylene protons of the fluorenyl group will be observed around 4.2-4.5 ppm.

-

-

¹³C NMR:

-

Aromatic carbons of the fluorenyl group will resonate in the region of 120-145 ppm.

-

The carbonyl carbon of the carbamate will appear around 156 ppm.

-

The carbons of the propyl chain and the fluorenyl group will have characteristic chemical shifts.[4]

-

Applications in Research and Development

The unique structural features of (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate make it a versatile tool in several areas of chemical and biomedical research:

-

Peptide Modification: Incorporation of this linker into peptides can enhance their solubility and provide a handle for further conjugation to other molecules, such as imaging agents or drug payloads.

-

Linker Chemistry: It serves as a flexible and hydrophilic spacer in the design of linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5]

-

Solid-Phase Synthesis: The hydroxyl group can be anchored to a solid support, allowing for the synthesis of small molecules or libraries of compounds.

-

Functionalized Polymers: This molecule can be used to introduce pendant hydroxyl groups onto polymers, modifying their physical and chemical properties.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate.

-

General Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[2]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. It is recommended to keep it refrigerated (below 4°C/39°F) and under an inert atmosphere (e.g., nitrogen or argon).[2]

-

First Aid: In case of contact with eyes, flush with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, seek medical attention.[2]

Conclusion

(9H-fluoren-9-yl)methyl N-(3-hydroxypropyl)carbamate is a valuable and versatile building block for chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and the utility of the Fmoc protecting group make it an attractive choice for researchers in peptide chemistry, drug discovery, and materials science. The detailed protocols and technical information provided in this guide are intended to facilitate its effective and safe use in the laboratory, enabling the development of novel molecules and materials with tailored properties.

References

- Material Safety Data Sheet for 9H-fluoren-9-ylmethyl n-(3-hydroxypropyl)

- (9H-Fluoren-9-yl)methyl (3-aminopropyl)

- Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4.

- (9H-Fluoren-9-yl)methyl N-{(2R,3R,4S)-4-hydroxy-2-[(2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-5-oxooxolan-3-yl}carbamate propan-2-ol 0.

- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)

- 9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)

- (9H-fluoren-9-yl)methyl (3-((2-amino-5-(hydroxymethyl)phenyl)amino)-3-oxopropyl)

- Safety D

- 7 - SAFETY D

- 683220-92-0|(9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)

- (9H-FLUOREN-9-YL)METHYL N-(3-HYDROXYPROPYL)

- 9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)

- 9H-Fluoren-9-ylmethyl 3-aminopropylcarbam

- Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroform

- (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)

- N-Methylcarbamates by High Performance Liquid Chrom

- 9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)

Sources

- 1. (9H-FLUOREN-9-YL)METHYL N-(3-HYDROXYPROPYL)CARBAMATE | CAS 157887-82-6 [matrix-fine-chemicals.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. precisepeg.com [precisepeg.com]

- 6. (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate [myskinrecipes.com]

A Technical Guide to the Role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Group in Aminopropyl Carbamate Systems

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in the assembly of peptides and the functionalization of surfaces and molecules. When combined with an aminopropyl linker to form an aminopropyl carbamate, the Fmoc group serves as a highly efficient, base-labile temporary protecting group. Its principal role is to mask the primary amine of the aminopropyl moiety, preventing unwanted side reactions during multi-step synthetic processes. The unique chemical properties of the Fmoc group—most notably its stability in acidic conditions and its clean, rapid cleavage under mild basic conditions—enable an orthogonal protection strategy. This guide provides an in-depth examination of the chemical principles, mechanisms, and practical applications of the Fmoc group in the context of aminopropyl carbamate linkers, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Imperative of Orthogonal Protection in Complex Synthesis

In multi-step chemical syntheses, such as solid-phase peptide synthesis (SPPS) or the construction of antibody-drug conjugates (ADCs), the selective protection and deprotection of reactive functional groups is paramount.[1][2] A protecting group must effectively mask a functional group during one reaction step and be cleanly removed in a subsequent step without affecting other parts of the molecule.[2] The concept of "orthogonality" is central to this strategy; it refers to the use of multiple protecting groups that can be removed under distinct, non-interfering chemical conditions.[1][2]

The Fmoc group, introduced by Carpino and Han in 1970, revolutionized this field.[3] Its primary advantage is its lability to weak bases while remaining stable to acids.[4][5] This property makes it perfectly orthogonal to acid-labile protecting groups like tert-butoxycarbonyl (Boc) and tert-butyl (tBu), which are commonly used to protect amino acid side chains.[1][6][7] This orthogonality is the foundation of the widely adopted Fmoc/tBu strategy in modern SPPS.[8]

The Aminopropyl Carbamate Linker: A Versatile Synthetic Tool

The aminopropyl group (- (CH₂)₃-NH₂) is a common bifunctional linker used to connect molecules to solid supports (resins), surfaces, or other larger molecules.[9][10][11] Its terminal primary amine provides a nucleophilic handle for covalent attachment. However, this reactivity must be controlled. By protecting this amine with an Fmoc group, an Fmoc-aminopropyl carbamate is formed. This protected linker is a critical building block for:

-

Functionalizing Resins for SPPS: Creating a starting point for peptide chain elongation on a solid support.[12][13][14]

-

Surface Modification: Immobilizing biomolecules or chemical sensors onto surfaces.

-

Drug Delivery Systems: As part of cleavable linkers in ADCs, where the carbamate linkage plays a role in the controlled release of a therapeutic payload.[9][10][11][15][16]

The stability and predictable cleavage of the Fmoc group are what make the aminopropyl carbamate a reliable and versatile component in these advanced applications.

The Core Mechanism: Base-Mediated Fmoc Deprotection

The defining characteristic of the Fmoc group is its cleavage under mild basic conditions, typically using a secondary amine like piperidine.[4][17][18] This process is not a simple hydrolysis but a highly efficient β-elimination (E1cB) reaction .[5][8][19]

The mechanism proceeds in two key steps:

-

Proton Abstraction: A base, typically piperidine, abstracts the relatively acidic proton at the C9 position of the fluorenyl ring system.[8][20] The acidity of this proton is a direct consequence of the aromatic stabilization of the resulting carbanion (a fluorenyl anion).[6]

-

β-Elimination and Collapse: The resulting anion is unstable and rapidly undergoes elimination. This leads to the collapse of the carbamate structure, forming three products: the free amine of the aminopropyl linker, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[3][8][20]

The Critical Role of the Dibenzofulvene (DBF) Scavenger

The DBF intermediate is a reactive electrophile that can undergo a Michael addition with nucleophiles. If left unchecked, it could react with the newly liberated primary amine of the aminopropyl linker, resulting in a terminated chain that cannot be elongated further.[21] This is a critical point of failure in synthesis.

The choice of a secondary amine like piperidine is deliberate and crucial for a self-validating protocol. Piperidine serves a dual role: it is both the base that initiates the deprotection and an efficient scavenger that traps the DBF byproduct to form a stable, unreactive adduct.[4][20] This scavenging step drives the equilibrium of the reaction towards completion and prevents unwanted side reactions, ensuring a high yield of the desired free amine.[22]

A Self-Validating System: Quantitative Monitoring of Fmoc Deprotection

A key advantage of the Fmoc group in a research and development setting is the ability to monitor the deprotection reaction in real-time. This provides an invaluable quality control check at each cycle of the synthesis, making the process a self-validating system.

The dibenzofulvene-piperidine adduct has a strong UV absorbance maximum around 301 nm.[23][24] By measuring the UV absorbance of the solution filtered from the resin after the deprotection step, one can quantify the amount of Fmoc group that was removed.[25][26] This allows the researcher to:

-

Confirm Reaction Completion: Ensure that all Fmoc groups have been removed before proceeding to the next coupling step.

-

Calculate Resin Loading: Determine the exact concentration of reactive sites on the solid support.

-

Troubleshoot Difficult Syntheses: Identify steps with poor deprotection efficiency, which may indicate issues like peptide aggregation.[23][24]

| Parameter | Reagent/Condition | Typical Value/Range | Rationale & Significance |

| Deprotection Reagent | Piperidine in DMF | 20% (v/v) | Balances efficient deprotection with minimizing potential side reactions. DMF is an excellent solvent for swelling the resin and solvating reactants.[20][] |

| Reaction Time | Two-step treatment | 1-5 min, then 5-15 min | A short initial treatment removes the bulk of the Fmoc groups, followed by a longer second treatment to ensure complete removal.[28] |

| Monitoring Wavelength | UV-Vis Spectroscopy | ~301 nm | Corresponds to the absorbance maximum of the DBF-piperidine adduct, allowing for precise quantification.[24] |

| Extinction Coefficient | DBF-piperidine adduct | ~7800 M⁻¹cm⁻¹ | Used in the Beer-Lambert law (A = εbc) to calculate the concentration of cleaved Fmoc groups.[24] |

Experimental Protocol: Fmoc Deprotection and UV Quantification

This protocol outlines the standard procedure for removing the Fmoc group from an aminopropyl carbamate-functionalized resin and quantifying the cleavage.

Materials and Reagents

-

Fmoc-aminopropyl-functionalized resin (e.g., Fmoc-NH-(CH₂)₃-Rink Amide Resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel (fritted syringe or automated synthesizer column)

-

UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology

-

Resin Swelling:

-

Place a known weight of the resin (e.g., 100 mg) into the synthesis vessel.

-

Add DMF (2-3 mL) and agitate gently for 30 minutes to swell the resin beads, allowing reagents to access the reactive sites.

-

Drain the DMF.

-

-

Initial Deprotection:

-

Add the 20% piperidine/DMF solution (2 mL) to the swollen resin.

-

Agitate for 3 minutes.

-

Drain the solution and collect it in a volumetric flask (e.g., 10 mL). This first fraction contains the majority of the cleaved Fmoc groups.

-

-

Final Deprotection:

-

Add a fresh aliquot of the 20% piperidine/DMF solution (2 mL).

-

Agitate for 10-15 minutes to ensure complete removal of any remaining Fmoc groups.

-

Drain the solution and combine it with the first fraction in the volumetric flask.

-

-

Washing:

-

Wash the resin thoroughly by adding DMF (3 x 2 mL), agitating for 1 minute each time, and draining. This removes all traces of piperidine and the DBF-adduct.

-

Wash the resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen if the synthesis is to be paused. The resin now has a free aminopropyl group, ready for the next coupling reaction.

-

-

Quantitative UV Analysis:

-

Dilute the collected deprotection solution in the volumetric flask to the mark with DMF.

-

Prepare a further dilution if necessary to ensure the absorbance reading is within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Measure the absorbance (A) of the final solution at 301 nm against a DMF blank.

-

Calculate the resin loading (substitution) in mmol/g using the following formula: Loading (mmol/g) = (A × V × D) / (ε × w) Where:

-

A = Absorbance at 301 nm

-

V = Volume of the volumetric flask (L)

-

D = Dilution factor (if any)

-

ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 L·mol⁻¹·cm⁻¹)

-

w = Weight of the initial dry resin (g)

-

-

Conclusion

The role of the Fmoc group in aminopropyl carbamate systems is that of a robust, temporary, and strategically vital protecting group. Its base-lability provides perfect orthogonality with acid-labile groups, which is the cornerstone of modern solid-phase synthesis. The E1cB cleavage mechanism, facilitated by a dual-function base/scavenger like piperidine, is clean, efficient, and minimizes side reactions. Crucially, the UV-active byproduct of this reaction provides a built-in, quantitative method for real-time monitoring, transforming a standard synthetic step into a self-validating and controllable process. This combination of predictable chemistry, mild reaction conditions, and analytical tractability ensures that the Fmoc-aminopropyl carbamate linker remains an indispensable tool for researchers developing complex peptides, modified surfaces, and advanced drug delivery systems.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection. Retrieved from [Link]

-

YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

Galiano, V., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]

-

Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

Juhl, M., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Fields, G. B. (Ed.). (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E22a. Retrieved from [Link]

-

Carpino, L. A. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E22a. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]

-

SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. Retrieved from [Link]

-

ChemRxiv. (n.d.). α-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Retrieved from [Link]

-

PMC - NIH. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]

-

Bioconjugate Chemistry. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Functionalized Resins for the Synthesis of Peptide Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. Retrieved from [Link]

-

AAPPTec. (n.d.). Experience the art of peptide crafting like never before with our exceptional Resins. Retrieved from [Link]

-

Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. chempep.com [chempep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. chempep.com [chempep.com]

- 15. Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 24. luxembourg-bio.com [luxembourg-bio.com]

- 25. Thieme E-Books & E-Journals [thieme-connect.de]

- 26. rsc.org [rsc.org]

- 28. peptide.com [peptide.com]

Methodological & Application

Application of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate in Peptide Modification: A Technical Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate in peptide modification. This versatile reagent serves as a cornerstone in modern peptide chemistry, enabling the introduction of a primary amine functionality for subsequent derivatization. This guide delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the analytical characterization of the resulting modified peptides.

Introduction: The Strategic Advantage of the Aminopropyl Linker

In the realm of peptide-based therapeutics and diagnostics, the ability to introduce specific modifications is paramount for enhancing stability, modulating biological activity, and enabling conjugation to other molecules such as fluorophores, biotin, or drug payloads.[1] 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate, hereafter referred to as Fmoc-3-aminopropyl-carbamate, is a key building block in this endeavor.

It is primarily used as a spacer or linker that, once incorporated into a peptide, presents a terminal primary amine ready for further chemical manipulation.[2] The strategic brilliance of this reagent lies in its orthogonal protecting group strategy. The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed under mild basic conditions (e.g., with piperidine) that do not affect the acid-labile protecting groups commonly used for amino acid side chains in solid-phase peptide synthesis (SPPS).[3][4] This orthogonality is fundamental to the controlled, stepwise synthesis of complex, modified peptides.[3]

Key Attributes of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate:

| Property | Description | Source |

| Molecular Formula | C₁₈H₂₀N₂O₂ | [2] |

| Molecular Weight | 296.36 g/mol | [2] |

| Fmoc Group | Base-labile protecting group, removed with piperidine in DMF. | [2][3] |

| Functionality | Introduces a primary amine via a three-carbon spacer. | [2] |

| Application | N-terminal modification of peptides, synthesis of functionalized polymers. | [2][5] |

| Compatibility | Fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). | [3] |

Mechanism of Action and Strategic Implementation

The application of Fmoc-3-aminopropyl-carbamate is seamlessly integrated into the standard Fmoc-SPPS workflow. It is typically introduced at the N-terminus of a fully assembled, resin-bound peptide. The process can be visualized as a two-stage modification strategy.

Stage 1: Introduction of the Aminopropyl Linker

Following the final deprotection of the N-terminal amino acid of the peptide sequence, the free amine is coupled with a molecule that has a carboxyl group. While 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate itself does not have a free carboxyl group for direct coupling, it is used to create a derivative that does, or more commonly, a related bifunctional linker is used. A common strategy involves using a commercially available derivative such as Fmoc-3-aminopropionic acid or a similar bifunctional linker which can be coupled to the N-terminus of the peptide. After this coupling, the Fmoc group on the linker is removed to expose the primary amine for the next stage of modification.

Stage 2: Derivatization of the Terminal Amine

With the primary amine of the aminopropyl linker exposed, it can now serve as a nucleophile for the attachment of a wide array of molecules, including:

-

Biotin: For affinity purification or detection.

-

Polyethylene Glycol (PEG): To enhance solubility and in vivo half-life.

-

Chelating Agents: For radiolabeling.

-

Other Peptides or Small Molecules: To create branched or complex structures.

This two-stage approach provides a high degree of flexibility and control over the final structure of the modified peptide.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the incorporation of an aminopropyl linker and subsequent modification of a resin-bound peptide. These protocols are based on standard, well-established Fmoc-SPPS techniques.[7][8][9]

General Materials and Reagents

-

Peptide-resin (fully assembled with N-terminal Fmoc group removed)

-

Fmoc-protected amino linker (e.g., Fmoc-3-aminopropionic acid)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)

-

Washing solvents: Methanol (MeOH), Isopropanol (IPA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether for precipitation

-

Analytical and preparative RP-HPLC system

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: On-Resin N-Terminal Modification with an Aminopropyl Linker

This protocol describes the coupling of an Fmoc-protected amino linker to the N-terminus of a resin-bound peptide.

Workflow Diagram:

Caption: Workflow for N-terminal modification with an aminopropyl linker.

Step-by-Step Procedure:

-

Resin Preparation:

-

Start with the fully synthesized peptide still attached to the solid support, with the N-terminal Fmoc group removed from the final amino acid.

-

Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.[7]

-

-

Activation of the Fmoc-Amino Linker:

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino linker (e.g., Fmoc-3-aminopropionic acid) and an equimolar amount of coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[8]

-

-

Coupling Reaction:

-

Drain the DMF from the swollen peptide-resin.

-

Add the activated linker solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. For long or sterically hindered peptides, the coupling time may be extended or a second coupling may be performed.[5]

-

-

Monitoring the Coupling:

-

Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of the resin to ensure complete coupling (a negative result, i.e., no blue color, indicates a complete reaction). If the test is positive, repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

-

-

Fmoc Deprotection of the Linker:

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes.

-

Wash the resin extensively with DMF (5-7 times) and DCM (3-5 times) to ensure complete removal of piperidine and the dibenzofulvene byproduct.[3]

-

-

Final Wash and Drying (Optional):

-

Wash the resin with methanol or isopropanol and dry under vacuum if the subsequent modification is not performed immediately.

-

At this stage, the peptide-resin is functionalized with a terminal primary amine and is ready for the attachment of the desired moiety.

Protocol 2: Cleavage, Deprotection, and Purification

This protocol details the final steps to release the modified peptide from the solid support and remove side-chain protecting groups.

Workflow Diagram:

Caption: Workflow for cleavage, deprotection, and purification of the modified peptide.

Step-by-Step Procedure:

-

Resin Preparation for Cleavage:

-

Ensure the resin is thoroughly washed with DCM and dried under vacuum to remove any residual DMF, which can interfere with the cleavage reaction.

-

-

Cleavage and Deprotection:

-

Prepare a fresh cleavage cocktail. A standard and effective mixture for most peptides is Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler, less odorous cocktail of 95% TFA, 2.5% water, and 2.5% TIS. The choice of scavengers (TIS, water, etc.) is crucial to prevent side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Add 10-20 volumes of ice-cold diethyl ether to the filtrate to precipitate the crude peptide.

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.

-

-

Isolation of Crude Peptide:

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether 1-2 more times to remove residual scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used, with a gradient of increasing acetonitrile in water (both containing 0.1% TFA).[10][11][12][13]

-

Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

-

-

Lyophilization:

-

Pool the pure fractions and freeze-dry (lyophilize) to obtain the final modified peptide as a white, fluffy powder.

-

Analytical Characterization: Ensuring Success

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the final modified peptide.

Recommended Analytical Techniques:

| Technique | Purpose | Key Parameters to Assess | Source |

| Analytical RP-HPLC | Purity Assessment | Peak integration to determine the percentage purity. A single, sharp peak is indicative of high purity. | [10][14] |

| Mass Spectrometry (ESI-MS or MALDI-TOF) | Identity Confirmation | Comparison of the experimental molecular weight with the theoretical calculated mass of the modified peptide. | [15][16] |

| Tandem MS (MS/MS) | Sequence Verification | Fragmentation analysis to confirm the amino acid sequence and localize the modification to the N-terminus. | [16] |

Data Interpretation:

-

RP-HPLC: The chromatogram should show a major peak corresponding to the target peptide. The area of this peak relative to the total area of all peaks gives the purity. The introduction of the aminopropyl linker and a subsequent modification will typically alter the retention time compared to the unmodified peptide.

-

Mass Spectrometry: The observed mass should match the calculated mass of the peptide plus the mass of the aminopropyl linker and the attached moiety. For example, if a biotin molecule (C₁₀H₁₆N₂O₃S, MW = 244.31 g/mol ) is attached to the aminopropyl linker, the final peptide's mass will be increased accordingly.

Conclusion and Future Perspectives

The use of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate and related linkers represents a robust and versatile strategy for the site-specific modification of peptides. The orthogonality of the Fmoc protecting group, combined with the well-established protocols of solid-phase peptide synthesis, provides a powerful platform for the creation of complex and functionalized peptide molecules. This guide provides the fundamental knowledge and practical protocols to empower researchers in their pursuit of novel peptide-based therapeutics, diagnostics, and research tools. As the field of peptide chemistry continues to evolve, the principles of orthogonal protection and linker-mediated modification will undoubtedly remain at the forefront of innovation.

References

-

G. A. Afiuni, et al. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Analytical Biochemistry, 424(2), 137-9. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

G. A. Afiuni, et al. (2012). On-the-resin N-terminal Modification of Long Synthetic Peptides. PubMed. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

-

Otsuki, T., et al. (2012). Synthetic procedure for N-Fmoc amino acyl-N-sulfanylethylaniline linker as crypto-peptide thioester precursor with application to native chemical ligation. PubMed. [Link]

-

Thompson, D. A., et al. (2009). Synthesis of novel peptide linkers: simultaneous cyclization and labeling. PubMed. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-27. [Link]

- Google Patents. (n.d.). US10954266B2 - Linker molecule and use thereof in methods for purifying peptides.

-

Mende, F., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science, 12(10), 3648-3655. [Link]

-

Piras, M., et al. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry, 86(2), 1637-1649. [Link]

-

Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-512. [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

-

Albericio, F., et al. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(17), 3986. [Link]

-

Wade, J. D., & Muttenthaler, M. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(12), 915-926. [Link]

-

Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

-

Góngora-Benítez, M., et al. (2021). Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Polymers, 13(16), 2758. [Link]

-

Hellwig, M., et al. (2022). Open Search of Peptide Glycation Products from Tandem Mass Spectra. Analytical Chemistry, 94(16), 5953-5961. [Link]

-

Burgess, K. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

-

Kim, J. (2020). N-terminal specific protein modification. SlideShare. [Link]

-

MySkinRecipes. (n.d.). (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate. MySkinRecipes. [Link]

-

Li, L., & Sweedler, J. V. (2008). Recent Advances in Mass Spectrometry Analysis of Neuropeptides. Journal of Proteome Research, 7(4), 1432-1447. [Link]

-

Liko, I., et al. (2025). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Preprints.org. [Link]

-

Huang, R., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(3), 100701. [Link]

Sources

- 1. N/C Terminal Modification for PNA - Creative Peptides [pna.creative-peptides.com]

- 2. (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate [myskinrecipes.com]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On-the-resin N-terminal modification of long synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. bachem.com [bachem.com]

- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 12. hplc.eu [hplc.eu]

- 13. renyi.hu [renyi.hu]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 16. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of a Bifunctional Linker: Coupling Reactions with 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Introduction: A Versatile Tool for Molecular Construction

In the landscape of modern chemical biology and drug development, the precise and controlled assembly of molecular architectures is paramount. Bifunctional linkers are critical components in this endeavor, serving as bridges to connect distinct molecular entities, such as a targeting moiety and a therapeutic payload in an antibody-drug conjugate (ADC) or a target-binding ligand and an E3 ligase ligand in a proteolysis-targeting chimera (PROTAC). Among the diverse array of available linkers, 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate stands out for its utility and versatility.

This molecule incorporates two key functionalities: a primary amine at one terminus and a second primary amine protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1] The presence of the Fmoc group allows for orthogonal protection strategies, a cornerstone of modern peptide synthesis and bioconjugation.[1] This guide provides an in-depth exploration of the applications and protocols for coupling reactions involving this valuable linker, aimed at researchers, scientists, and drug development professionals.

Chemical Properties and Handling

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₀N₂O₂ | [1] |

| Molecular Weight | 296.36 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage | 2-8°C, away from light, dry | [1] |

| Solubility | Generally soluble in polar aprotic solvents like DMF, NMP, and DMSO.[3][4] | N/A |

Note on Solubility: The large, hydrophobic Fmoc group generally confers good solubility in many organic solvents.[3] Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are widely used in reactions involving Fmoc-protected compounds due to their excellent solvating properties.[3]

The Chemistry of Coupling: A Two-Stage Process